Brodimoprim-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Unlabeled brodimoprim internal standards are spectrometrically identical to the analyte, making matrix effect correction impossible in LC-MS/MS assays. Brodimoprim-d6 co-elutes with brodimoprim and provides near-identical ionization efficiency for validated PK quantification. • Corrects matrix effects, extraction losses & ion suppression for reliable bioanalysis • Enables accurate Cmax, AUC & t₁/₂ determination in preclinical & clinical studies • Meets regulatory validation requirements for generic brodimoprim bioequivalence testing

Molecular Formula C13H15BrN4O2
Molecular Weight 345.22 g/mol
Cat. No. B585819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrodimoprim-d6
Synonyms5-[(4-Bromo-3,5-(dimethoxy-d6)phenyl)methyl]-2,4-pyrimidinediamine;  5-(4-Bromo-3,5-(dimethoxy-d6)benzyl)-2,4-pyrimidinediamine;  Hyprim-d6;  Ro 10-5970-d6;  Ro 105970-d6;  Unitrim-d6; 
Molecular FormulaC13H15BrN4O2
Molecular Weight345.22 g/mol
Structural Identifiers
InChIInChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3
InChIKeyBFCRRLMMHNLSCP-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brodimoprim-d6 Deuterated Internal Standard


Brodimoprim-d6 (Ro 10-5970-d6) is a deuterium-labeled analog of the dihydrofolate reductase (DHFR) inhibitor brodimoprim, itself a structural derivative of trimethoprim. It is categorized as a stable isotope-labeled internal standard, specifically designed for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound has a molecular formula of C₁₃H₉D₆BrN₄O₂ and a molecular weight of 345.22 g/mol .

Why Brodimoprim-d6 Is Irreplaceable


Generic substitution of Brodimoprim-d6 with its unlabeled counterpart (brodimoprim) or other internal standards compromises the analytical validity of LC-MS/MS assays. Unlabeled brodimoprim and the target analyte are chromatographically and spectrometrically identical, making it impossible to correct for matrix effects, extraction losses, or ion suppression. This leads to inaccurate quantification and high variability [1]. While structurally distinct internal standards can be used, they do not perfectly mimic the analyte's behavior during sample preparation and ionization. Consequently, only a stable isotope-labeled analog like Brodimoprim-d6 provides the required co-elution and near-identical ionization efficiency to ensure reliable, traceable data in complex biological matrices .

Brodimoprim-d6 Analytical Benchmarks


Mass Spectrometric Differentiation

Brodimoprim-d6 exhibits a distinct and analytically critical mass shift compared to its unlabeled analog, brodimoprim. This shift is essential for its function as an internal standard in LC-MS/MS assays, as it allows for complete spectral separation from the analyte of interest. The expected [M+H]⁺ peak for brodimoprim is approximately m/z 340.0456, while for Brodimoprim-d6, it is approximately m/z 346.0834. This corresponds to a mass difference of 6.0378 Da .

LC-MS/MS Bioanalysis Stable Isotope Labeling

DHFR Inhibitory Potency

The parent compound, brodimoprim, demonstrates significantly higher potency as an inhibitor of bacterial dihydrofolate reductase (DHFR) compared to its structural analog trimethoprim. Across a variety of bacterial DHFR enzymes, brodimoprim (BDP) was found to be two- to threefold more effective than trimethoprim (TMP) based on both IC₅₀ and Kᵢ values [1].

DHFR Inhibition Antibacterial Potency

Extended Half-Life

Brodimoprim is characterized by an advantageous pharmacokinetic profile compared to trimethoprim, most notably a significantly longer elimination half-life. The elimination half-life (t₁/₂β) of brodimoprim is approximately 34 hours, which supports once-daily dosing regimens [1]. In contrast, trimethoprim typically has a half-life of 8-12 hours, requiring multiple daily doses. This long half-life is a key differentiator for the parent compound, increasing the need for precise quantification in long-term pharmacokinetic and bioequivalence studies.

Pharmacokinetics Half-Life Dosing Frequency

Deuterated Standard Method Validation

The use of deuterated internal standards is a regulatory expectation for robust LC-MS/MS methods due to their ability to drastically improve analytical performance. In a representative study evaluating 64 analytes across four different complex matrices, the use of deuterated internal standards reduced the relative standard deviation (RSD) from over 50% to below 20% and improved accuracy from a deviation of over 60% to within 25% [1]. While this study did not use Brodimoprim-d6 specifically, the principle is class-wide and directly applicable.

Method Validation Accuracy Precision Matrix Effects

Brodimoprim-d6 Application Scenarios


Preclinical & Clinical PK Studies

Brodimoprim-d6 is the indispensable internal standard for quantifying brodimoprim in plasma, serum, or urine samples from preclinical (e.g., rat) or clinical studies. Its use is mandated to correct for matrix effects and ensure the accuracy of calculated pharmacokinetic parameters like Cmax, AUC, and t₁/₂, which are critical for assessing the long half-life of brodimoprim [1].

Bioequivalence Studies

Regulatory agencies require the use of a stable isotope-labeled internal standard in LC-MS/MS assays for bioequivalence testing of generic brodimoprim formulations. Brodimoprim-d6 is the specified reagent to meet these validation requirements, ensuring that comparisons between test and reference products are based on precise and reproducible data [1].

Drug-Drug Interaction & Metabolic Stability Assays

In in vitro assays designed to study the metabolic fate of brodimoprim or its potential to inhibit cytochrome P450 enzymes, Brodimoprim-d6 provides a means for accurate quantification in complex matrices like microsomal incubations. This data is essential for predicting in vivo interactions and assessing the safety profile of the parent drug [1].

Technical Documentation Hub

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